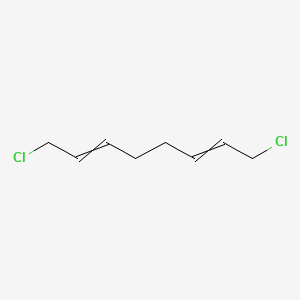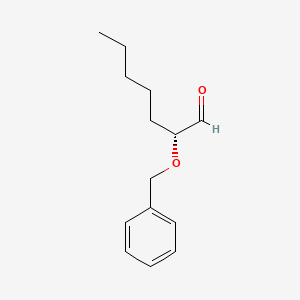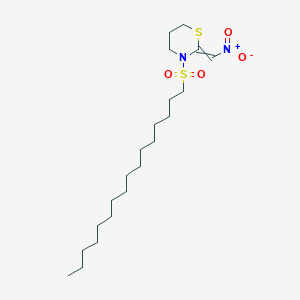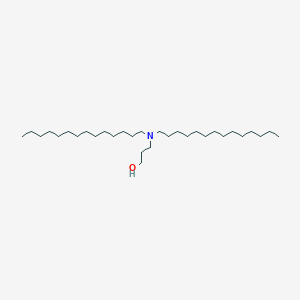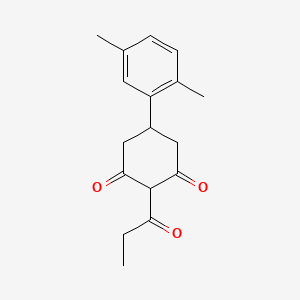
5-(2,5-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione is an organic compound that features a cyclohexane ring substituted with a 2,5-dimethylphenyl group and a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the 2,5-Dimethylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the cyclohexane ring is alkylated with 2,5-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Propanoyl Group: The final step involves the acylation of the cyclohexane ring with propanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
5-(2,5-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to various biological processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenylthioureido Acid Derivatives: Known for their antimicrobial activity against Gram-positive and Gram-negative pathogens.
2,5-Dimethylphenylacetic Acid: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
5-(2,5-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a cyclohexane ring with a 2,5-dimethylphenyl group and a propanoyl group sets it apart from other similar compounds, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
87822-27-3 |
|---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
5-(2,5-dimethylphenyl)-2-propanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C17H20O3/c1-4-14(18)17-15(19)8-12(9-16(17)20)13-7-10(2)5-6-11(13)3/h5-7,12,17H,4,8-9H2,1-3H3 |
InChI Key |
JIDNFKGCCOTYOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1C(=O)CC(CC1=O)C2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide](/img/structure/B14406198.png)

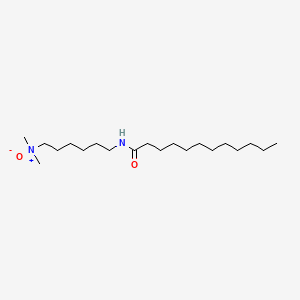
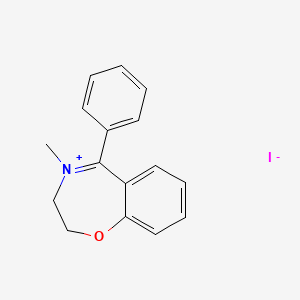

![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea](/img/structure/B14406241.png)
![4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid](/img/structure/B14406246.png)
